BenchChemオンラインストアへようこそ!

Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid

Foldamer chemistry Peptidomimetic design Conformational analysis

Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid is a racemic mixture of a cis‑configured tetrahydrofuran amino acid (TAA), also classified as a furanoid sugar amino acid (SAA). It possesses a molecular formula of C₆H₁₁NO₃, a molecular weight of 145.16 g/mol, and the aminomethyl and carboxyl substituents adopt a cis relationship on the tetrahydrofuran ring.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B13347301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1CC(OC1CN)C(=O)O
InChIInChI=1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1
InChIKeyRZMLFDPCVRKIQV-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid – A Cis‑Configured Tetrahydrofuran Amino Acid for Conformationally Controlled Peptidomimetic Design


Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid is a racemic mixture of a cis‑configured tetrahydrofuran amino acid (TAA), also classified as a furanoid sugar amino acid (SAA). It possesses a molecular formula of C₆H₁₁NO₃, a molecular weight of 145.16 g/mol, and the aminomethyl and carboxyl substituents adopt a cis relationship on the tetrahydrofuran ring . TAAs function as conformationally constrained dipeptide isosteres that induce predictable turn structures (β‑turn‑like folds) when incorporated into linear and cyclic peptides, a property that distinguishes them from canonical α‑amino acids such as proline [1] [2].

Why Generic Substitution of Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic Acid with Other TAAs or Proline Analogs Fails


Tetrahydrofuran amino acids with different relative stereochemistry (cis vs. trans) or opposite absolute configuration display markedly different conformational preferences and, consequently, divergent biological properties when incorporated into the same peptide scaffold. In cis‑configured TAAs such as rel‑(2R,5S)‑5‑(aminomethyl)tetrahydrofuran‑2‑carboxylic acid, the 2‑carboxyl and 5‑aminomethyl substituents occupy the same face of the tetrahydrofuran ring, enabling the formation of well‑defined, intramolecularly hydrogen‑bonded turn structures (β‑turn mimics or 'β‑β corner' motifs) in oligomeric and cyclic peptides [1]. In contrast, trans‑configured isomers (e.g., (2S,5S)‑TAA) fail to induce the same secondary structure; tetramers derived from trans‑5‑aminomethyl‑tetrahydrofuran‑2‑carboxylate show an absence of ordered folding, limiting their utility in foldamer design [2]. Furthermore, in gramicidin S analogues, incorporation of cis‑TAA diastereoisomers in place of the native D‑Phe‑Pro turn unit preserved antimicrobial activity while essentially abolishing cytotoxicity toward mammalian Vero cells and human erythrocytes—a selectivity gain not achievable with natural proline or with trans‑TAA replacements [3]. Thus, interchanging TAAs without matching the cis stereochemistry and substituent pattern can lead to loss of both conformational definition and target‑selective bioactivity.

Quantitative Differential Evidence for Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic Acid vs. Closest Analogs


Cis vs. Trans Stereochemistry Drives Foldamer Secondary Structure: β‑Turn Induction vs. Disordered Conformation

Tetramers derived from cis‑5‑(aminomethyl)‑tetrahydrofuran‑2‑carboxylate (the core scaffold of rel‑(2R,5S)‑TAA) adopt a solution conformation reminiscent of a repeating β‑turn, stabilized by intramolecular hydrogen bonds between the amide NH of residue i and the tetrahydrofuran ring oxygen of residue i+2 [1]. In contrast, the corresponding trans‑configured tetramer exhibits no ordered secondary structure under identical conditions, as evidenced by the absence of characteristic inter‑residue NOE correlations and lack of amide proton chemical shift dispersion in NMR spectra [2].

Foldamer chemistry Peptidomimetic design Conformational analysis

Cis‑TAA Incorporation into Gramicidin S: Selective Anti‑TB Activity with Abolished Mammalian Cytotoxicity

In gramicidin S (GS) analogues where the D‑Phe‑Pro turn unit was replaced by a cis‑5‑(aminomethyl)‑tetrahydrofuran‑2‑carboxylate residue (Taa), two lead compounds displayed potent and selective activity against Mycobacterium tuberculosis (MTB) with no detectable cytotoxicity toward Vero cells or hemolysis of human RBCs, in contrast to the parent GS which is highly hemolytic [1]. Specifically, analogue GS‑Taa‑2 exhibited an MIC of 3.12 µg/mL against M. tuberculosis H37Rv while showing <5% hemolysis at 200 µg/mL and an IC₅₀ >200 µg/mL against Vero cells [1].

Antimicrobial peptides Antitubercular agents Cytotoxicity selectivity

Cis‑TAA as a VIP Receptor‑Binding Inhibitor Isostere: Conformational Preorganization for Anticancer Peptidomimetics

The (2R,5S)‑enantiomer (and its N‑Fmoc derivative) has been inserted as a dipeptide isostere replacing the TyrIII‑ProIV segment of the vasoactive intestinal peptide (VIP) receptor‑binding inhibitor octapeptide Leu‑Met‑Tyr‑Pro‑Thr‑Tyr‑Leu‑Lys [1]. The resulting constrained peptidomimetics were evaluated for anticancer activity against human cancer cell lines; while the specific IC₅₀ values for the (2R,5S)‑containing analogue are embedded in patent literature, the class of furanoid SAA‑containing VIP analogues has demonstrated antiproliferative activity in the low‑micromolar range against both drug‑sensitive and multidrug‑resistant hepatoma carcinoma cells [2].

Anticancer peptides VIP receptor antagonist Peptidomimetic design

Cis‑TAA Enables C₂‑Symmetric Cyclic Peptide Architectures with Defined 'β‑β Corner' Motifs

Cyclic oligomers constructed from cis‑(2S,5R)‑TAA and cis‑(2R,5S)‑TAA with Leu‑Val or Phe‑Leu dipeptide extensions adopt well‑defined, C₂‑symmetric, intramolecularly hydrogen‑bonded structures described as distorted 'β‑β corner' motifs resembling a tennis‑ball seam [1]. The trans‑(2S,5S)‑TAA‑containing cyclic peptides, while also capable of forming hydrogen‑bonded structures, exhibit a different hydrogen‑bonding register (shifted by one residue), demonstrating that the cis vs. trans ring geometry directly controls the pattern of intramolecular hydrogen bonds and thus the overall macrocyclic architecture [1].

Cyclic peptides C₂‑symmetric foldamers NMR structural biology

Target Application Scenarios for Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic Acid Based on Quantitative Evidence


Foldamer and Structured Peptidomimetic Library Synthesis

Rel‑(2R,5S)‑5‑(aminomethyl)tetrahydrofuran‑2‑carboxylic acid serves as a cis‑configured TAA monomer for solid‑phase or solution‑phase assembly of oligomeric carbopeptoids (foldamers). Its predictable β‑turn‑inducing behavior [1], confirmed by NMR‑based conformational analysis of tetrameric and octameric oligomers, makes it the building block of choice for constructing peptidomimetic libraries where reproducible secondary structure is required. Researchers should select this racemic cis‑TAA when the goal is a rigid turn scaffold; trans‑TAAs or flexible ω‑amino acids would yield disordered conformers unsuitable for structure‑activity relationship (SAR) studies [2].

Design of Antimicrobial Peptide Analogues with Reduced Hemolytic Toxicity

Incorporation of cis‑TAA (as embodied in the rel‑(2R,5S) scaffold) into cyclic cationic antimicrobial peptides such as gramicidin S has been demonstrated to eliminate hemolytic activity and mammalian cell cytotoxicity while retaining or enhancing anti‑tubercular potency (MIC = 3.12 µg/mL vs. M. tuberculosis H37Rv) [1]. This application scenario is directly supported by comparative biological data: the native GS peptide is too toxic for systemic use (HC₅₀ <15 µg/mL), whereas the cis‑TAA‑modified analogue GS‑Taa‑2 shows no detectable hemolysis or Vero cell toxicity at concentrations >200 µg/mL [1]. Procurement of the rel‑(2R,5S) compound is therefore warranted for any antimicrobial peptide optimization campaign where the therapeutic index is limited by mammalian cell toxicity.

VIP and Somatostatin Receptor‑Targeted Anticancer Peptidomimetics

The (2R,5S)‑TAA enantiomer (present in the racemic rel‑(2R,5S) mixture) has been validated as a dipeptide isostere replacing the Tyr‑Pro segment of VIP receptor‑binding inhibitors, and the broader furanoid SAA class has yielded somatostatin analogues with low‑micromolar IC₅₀ values against drug‑sensitive and multidrug‑resistant hepatoma cells [1] [2]. Laboratories focused on neuropeptide receptor‑targeted oncology should prioritize this compound over conventional proline or flexible linkers, because the rigid tetrahydrofuran scaffold preorganizes the pharmacophoric side chains into the receptor‑bound conformation, potentially improving binding affinity and proteolytic stability compared to linear peptide controls.

C₂‑Symmetric Macrocyclic Peptide Scaffold Construction

For the synthesis of C₂‑symmetric cyclic hexapeptides displaying well‑defined 'β‑β corner' architectures, the cis‑TAA monomer is a requirement—not an option. As demonstrated by Chakraborty et al., cyclo‑(Taa‑Leu‑Val)₂ macrocycles constructed from cis‑TAA form four inter‑strand hydrogen bonds in a C₂‑symmetric arrangement, whereas the trans‑TAA analogue produces a distinctly different, less symmetric hydrogen‑bond pattern [1]. This topographical precision is critical for presenting two identical binding epitopes on opposite faces of the macrocycle, a design strategy relevant to bivalent receptor targeting, protein surface recognition, and supramolecular assembly. Procurement of the rel‑(2R,5S) racemate provides an economical entry to this class of macrocyclic scaffold.

Quote Request

Request a Quote for Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.